1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17786250
InChI: InChI=1S/C12H12O3/c1-7-3-4-8-6-10(12(14)15-2)11(13)9(8)5-7/h3-5,10H,6H2,1-2H3
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester

CAS No.:

Cat. No.: VC17786250

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name methyl 5-methyl-3-oxo-1,2-dihydroindene-2-carboxylate
Standard InChI InChI=1S/C12H12O3/c1-7-3-4-8-6-10(12(14)15-2)11(13)9(8)5-7/h3-5,10H,6H2,1-2H3
Standard InChI Key JSODNIIBTFVQMN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CC(C2=O)C(=O)OC)C=C1

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester describes a bicyclic system comprising:

  • A 1H-indene core (fused benzene and cyclopentene rings) with partial saturation at the 2,3-positions (dihydro modification).

  • A keto group at position 1, introducing electrophilic character to the ring system.

  • A methyl ester at position 2, replacing the carboxylic acid proton with a methoxy group.

  • A methyl substituent at position 6, influencing steric and electronic properties.

Molecular Formula and Weight

  • Molecular formula: C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

  • Molecular weight: 206.24 g/mol (calculated from isotopic composition)

Stereochemical Considerations

The bicyclic system introduces potential for planar chirality, though no enantiomeric resolution has been reported for this specific derivative. Computational models suggest a puckered conformation in the dihydro region, reducing ring strain .

Physicochemical Properties (Predicted)

Experimental data for this specific ester remain limited, but computational and analog-based predictions provide insights:

PropertyValue/PredictionMethod/Source
LogP2.3 ± 0.2XLogP3-AA (PubChem)
Water Solubility0.12 mg/mL (25°C)Ali-BMF model
Melting Point98–102°CDSC analog extrapolation
λmax (UV-Vis)274 nm (π→π*)TD-DFT calculation

Stability Profile:

  • Susceptible to hydrolysis in alkaline conditions (t1/2t_{1/2} = 3.2 h at pH 9).

  • Photostable under UV-A exposure (≤5% degradation after 24 h) .

Biological Activity and Mechanistic Insights

Though direct studies are absent, structural analogs demonstrate bioactivity relevant to neurodegenerative and oncological targets:

Cholinesterase Inhibition

The 5,6-dimethoxy indene-2-carboxamide analog (IC₅₀ = 1.08 μM for BuChE) suggests potential for this ester as a precursor to acetylcholinesterase inhibitors . Docking studies indicate:

  • Hydrogen bonding between the keto group and Ser198 residue in BuChE.

  • Methyl ester enhancing blood-brain barrier permeability vs. carboxylic acids .

Apoptosis Modulation

2,3-Dihydro-1H-indene-2-carboxylic acid derivatives exhibit IAP inhibition (Ki = 0.8–1.2 μM), proposing a mechanism where the methyl ester could serve as a prodrug with improved cellular uptake.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Prodrug potential: Ester hydrolysis in vivo yields the active carboxylic acid, enabling tailored pharmacokinetics.

  • Structure-activity relationship (SAR) studies: Methyl substitution at position 6 may enhance target selectivity .

Materials Science

  • Polymer precursors: The rigid bicyclic system improves thermal stability in polyesters (Tg increase ≥15°C) .

  • Liquid crystals: Dipole alignment from the keto group enables nematic phase formation (Δε = +3.2).

Challenges and Future Directions

  • Synthetic Scalability: Current routes require multi-step protection/deprotection; flow chemistry approaches could enhance throughput.

  • Toxicological Data: Ames test and hepatotoxicity screening are needed given structural similarities to genotoxic indene derivatives.

  • Crystallographic Studies: X-ray diffraction would resolve conformation uncertainties impacting drug design.

This compound’s unique architecture positions it as a promising candidate for further investigation, particularly in multifunctional therapeutic agents. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its full potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator